1-(Tert-butoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(Tert-butoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the alkylation of 4-(2-methoxyphenyl)piperazine with an appropriate alkyl halide, followed by the introduction of the tert-butoxy group through a nucleophilic substitution reaction. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Tert-butoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tert-butoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol
- 1-(Tert-butoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride
Uniqueness
1-(Tert-butoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3.2ClH/c1-18(2,3)23-14-15(21)13-19-9-11-20(12-10-19)16-7-5-6-8-17(16)22-4;;/h5-8,15,21H,9-14H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNRZCUUOJXGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)C2=CC=CC=C2OC)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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